6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)-
Description
Nomenclature and Structural Characterization of 6H-Purin-6-one, 2-Amino-8-bromo-1,9-dihydro-9-(phenylmethyl)-
IUPAC Systematic Nomenclature and Alternative Naming Conventions
The compound’s IUPAC name, 2-amino-9-benzyl-8-bromo-1H-purin-6-one , systematically describes its purine core modifications and substituent arrangement. Key elements include:
- Position 6 : A ketone group (-one suffix).
- Position 2 : An amino substituent.
- Position 8 : A bromine atom.
- Position 9 : A benzyl group (phenylmethyl).
Alternative naming conventions include the CAS registry name 6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- (CAS 96412-45-2), which emphasizes the compound’s dihydro state at positions 1 and 9. Synonyms such as 8-bromo-9-benzyl-2-aminopurin-6-one and SDCVRZUGUCPEJC-UHFFFAOYSA-N (InChIKey) are used in chemical databases for cross-referencing.
Table 1: Nomenclature Summary
Molecular Architecture: Purine Core Modifications and Substituent Analysis
The compound’s structure derives from a purine scaffold (a bicyclic system of pyrimidine fused to imidazole) with three critical modifications:
- Amino Group at Position 2 : Introduces hydrogen-bonding capacity, influencing solubility and intermolecular interactions.
- Bromine at Position 8 : Enhances electrophilicity and steric bulk, altering reactivity compared to non-halogenated purines.
- Benzyl Group at Position 9 : A hydrophobic phenylmethyl moiety that increases lipophilicity, as evidenced by the calculated LogP value of 1.8 .
The molecular formula C₁₂H₁₀BrN₅O reflects a molar mass of 336.15 g/mol , with the benzyl group contributing 43% of the total molecular weight. The 1,9-dihydro designation indicates reduction states at nitrogen atoms in positions 1 and 9, distinguishing it from fully aromatic purines.
Figure 1: Structural Features
- Purine Core : Positions 1–9 follow standard purine numbering.
- Substituent Positions :
- N1: Part of the dihydro reduction.
- C2: -NH₂ (amino).
- C8: -Br (bromo).
- N9: -CH₂C₆H₅ (benzyl).
Comparative Structural Analysis with Related Brominated Purinone Derivatives
This compound shares functional groups with other brominated purinones but differs in substitution patterns:
Table 2: Structural Comparison of Brominated Purinones
Key Observations:
- Position 7 vs. 9 Substitution : Unlike 8-bromo-3-methyl-7-pentylpurine-2,6-dione, which has a pentyl chain at N7, this compound’s benzyl group at N9 creates steric hindrance that may limit rotational freedom.
- Amino Group Role : The C2 amino group distinguishes it from 8-bromoadenine, enabling additional hydrogen bonding not possible in the latter.
- Bromine Impact : All compared compounds retain bromine at C8, suggesting shared electronic effects on the purine π-system.
The benzyl group’s aromaticity introduces π-stacking potential absent in aliphatic derivatives like the pentyl-substituted analog. This structural feature could enhance binding affinity in biological systems compared to non-aromatic analogs.
Properties
CAS No. |
96412-45-2 |
|---|---|
Molecular Formula |
C12H10BrN5O |
Molecular Weight |
320.14 g/mol |
IUPAC Name |
2-amino-9-benzyl-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C12H10BrN5O/c13-11-15-8-9(16-12(14)17-10(8)19)18(11)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,14,16,17,19) |
InChI Key |
SDCVRZUGUCPEJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)N)N=C2Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- typically involves:
- Starting from commercially available purine derivatives or guanine analogs.
- Introduction of the bromine atom at the 8-position of the purine ring.
- Benzylation at the N9 position to introduce the phenylmethyl group.
- Protection and deprotection steps to control reactivity of amino and keto groups.
- Use of selective brominating agents and controlled reaction conditions to ensure regioselectivity.
This multi-step approach is designed to maximize yield and purity while maintaining the integrity of the purine core.
Bromination Step
- Bromination at the 8-position is commonly achieved using brominating agents such as N-bromosuccinimide (NBS) or bromoisocyanuric acid monosodium salt .
- Typical reaction conditions involve aqueous or mixed aqueous-organic solvents at room temperature.
- For example, guanosine derivatives can be brominated in water with NBS, stirring for 2 hours at ambient temperature to yield 8-bromoguanosine analogs with high efficiency.
- The reaction is monitored by thin-layer chromatography (TLC) to confirm completion.
Benzylation (N9-Substitution)
- The introduction of the benzyl (phenylmethyl) group at the N9 position is typically performed by alkylation using benzyl bromide .
- This step often requires a base such as sodium hydride (NaH) to deprotonate the N9 nitrogen, facilitating nucleophilic substitution.
- The reaction is carried out in aprotic solvents like tetrahydrofuran (THF) under inert atmosphere to prevent side reactions.
- Catalysts such as tetrabutylammonium iodide may be used to enhance reaction rates and yields.
Protection and Oxidation Steps
- Amino groups on the purine ring may be protected using trityl or substituted trityl groups to prevent unwanted side reactions during subsequent steps.
- Oxidation of intermediates to keto forms can be achieved using oxidizing agents like Dess-Martin periodinane , which offers mild and selective oxidation conditions.
- The oxidation is typically performed in dichloromethane at room temperature, with reaction times ranging from 30 minutes to 2 hours.
Purification and Crystallization
- After completion of the synthetic steps, the crude product is purified by column chromatography using solvent systems such as dichloromethane with small percentages of methanol.
- Final crystallization is often performed from hot acetone or acetonitrile to obtain pure, colorless crystals of the target compound.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Solvent(s) | Notes/Outcome |
|---|---|---|---|---|
| 1 | Bromination | N-bromosuccinimide or bromoisocyanuric acid | Water or aqueous DMF | 2 h at room temperature; high yield |
| 2 | Benzylation (N9 alkylation) | Benzyl bromide, NaH, tetrabutylammonium iodide | THF | Inert atmosphere; controlled temp |
| 3 | Amino group protection | Trityl or substituted trityl chloride | Dichloromethane | Protects amino group for further steps |
| 4 | Oxidation | Dess-Martin periodinane | Dichloromethane | Mild oxidation; 30 min to 2 h |
| 5 | Purification | Column chromatography | DCM/MeOH mixtures | Removes impurities |
| 6 | Crystallization | Hot acetone or acetonitrile | - | Yields pure crystalline product |
Research Findings and Optimization Notes
- The bromination step is critical for regioselectivity; NBS and bromoisocyanuric acid salts provide clean conversion to 8-bromo derivatives without over-bromination.
- Benzylation efficiency is improved by using sodium hydride as a strong base and phase-transfer catalysts like tetrabutylammonium iodide.
- Protection of the amino group with trityl derivatives prevents side reactions during oxidation and methylenation steps, improving overall yield and purity.
- The use of Dess-Martin periodinane as an oxidant is preferred due to its mildness and high selectivity, minimizing degradation of sensitive purine structures.
- Purification by chromatography followed by crystallization ensures removal of side products and provides material suitable for biological testing.
- Reaction monitoring by TLC and NMR spectroscopy is essential to confirm the progress and purity at each stage.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at C8
The 8-bromo group undergoes nucleophilic substitution due to the electron-withdrawing nature of adjacent carbonyl and amino groups.
Key Reactions:
-
Amination: Reacts with ammonia or alkylamines in polar aprotic solvents (e.g., DMF) at 80–100°C to yield 8-amino derivatives .
-
Hydrolysis: In aqueous NaOH/EtOH under reflux, the bromine is replaced by a hydroxyl group, forming 8-hydroxypurine analogs.
Example Conditions:
| Reaction Type | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Amination | NH₃ (excess) | DMF | 80°C, 12 h | 72% |
| Hydrolysis | NaOH (2M) | EtOH/H₂O | Reflux, 6 h | 65% |
Functionalization of the 2-Amino Group
The 2-amino group participates in acylations and alkylations, enabling further derivatization.
Key Reactions:
-
Acylation: Reacts with acetyl chloride or benzoyl chloride in pyridine to form N-acylated products .
-
Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids under inert atmospheres introduces aryl groups at C8 after bromine displacement .
Example Protocol for Acylation:
-
Dissolve 1 mmol compound in 10 mL anhydrous pyridine.
-
Add 1.2 mmol acetyl chloride dropwise at 0°C.
-
Stir at room temperature for 4 h.
-
Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, EtOAc/hexane).
Catalytic Cross-Coupling Reactions
The bromine atom facilitates palladium-mediated cross-couplings, expanding structural diversity.
Buchwald-Hartwig Amination:
Suzuki-Miyaura Coupling:
Reductive Dehalogenation
The C8-bromo group is selectively reduced under controlled conditions.
Hydrogenolysis:
-
Catalytic hydrogenation (H₂, 1 atm) with 10% Pd/C in EtOH at 25°C removes bromine, yielding the parent purine .
-
Reaction time: 3–5 h; yield: >90%.
Oxidation and Ring Modification
While the core purine ring is stable, side-chain modifications are reported:
Benzyl Group Oxidation:
-
Treat with KMnO₄ in acidic conditions to oxidize the benzyl methylene to a ketone, though this risks over-oxidation .
-
Alternative: Use Dess-Martin periodinane for controlled oxidation of alcohol intermediates (if present) .
Stability and Side Reactions
Scientific Research Applications
Pharmacological Applications
-
Antiviral Activity :
- Purine derivatives are often explored for their antiviral properties. Research has indicated that compounds similar to 6H-Purin-6-one exhibit activity against various viral infections by inhibiting viral replication mechanisms. For instance, studies have shown that certain purine analogs can interfere with the nucleic acid synthesis of viruses, which is crucial for their replication .
-
Anticancer Properties :
- The compound's structure allows it to interact with cellular processes involved in cancer proliferation. Research indicates that purine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cell survival and proliferation .
-
Enzyme Inhibition :
- This compound may serve as an inhibitor for specific enzymes such as kinases and phosphatases that play critical roles in cell signaling and metabolism. Inhibiting these enzymes can lead to therapeutic effects in diseases characterized by dysregulated enzyme activity, including cancer and metabolic disorders .
Research Applications
- Biochemical Studies :
-
Drug Development :
- The compound has potential as a lead compound in drug development due to its structural properties and biological activity. Researchers are investigating modifications to enhance its efficacy and reduce potential side effects, aiming to develop new therapeutic agents for viral infections and cancer treatment .
- Molecular Biology :
Case Studies
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets could include nucleic acids or proteins, affecting processes such as DNA replication or enzyme activity.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
*Estimated based on structural modifications.
Key Observations :
- Lipophilicity : The target compound’s benzyl group and bromine atom increase logP compared to acyclovir’s hydrophilic side chain. This may enhance membrane permeability but reduce aqueous solubility .
- Solubility : Acyclovir’s amphoteric nature allows solubility in physiological pH ranges (3–8.5), whereas the brominated benzyl analog likely requires formulation adjustments for bioavailability .
- Steric Effects : The 8-bromo substitution in the target compound may hinder interactions with enzymes or receptors compared to smaller substituents in acyclovir or ganciclovir.
Biological Activity
6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- is a synthetic compound belonging to the purine family, characterized by its complex heterocyclic structure. Its molecular formula is , with a molecular weight of approximately 346.14 g/mol. The compound features an amino group at the 2-position and a bromine atom at the 8-position of the purine ring, which significantly influences its biological activity and potential therapeutic applications.
Chemical Structure and Properties
The structural characteristics of this compound facilitate various chemical reactions that contribute to its biological activity. The presence of the bromine atom allows for nucleophilic substitutions, while the amino group enhances interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀BrN₅O |
| Molecular Weight | 346.14 g/mol |
| CAS Number | 96412-45-2 |
| Solubility | Very soluble in water |
Research indicates that 6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)- exhibits significant biological activities, particularly in pharmacology. Key mechanisms include:
- Autophagy Induction : The compound has been shown to induce autophagy in various cell types, a critical process for cellular maintenance and homeostasis. This property is particularly relevant in cancer therapy, where autophagy can influence tumor cell survival and response to treatment.
- Protein Interactions : The compound can interact with various biological macromolecules such as proteins and nucleic acids. Binding affinity studies suggest that it may engage with specific targets involved in cell signaling and metabolic pathways.
Pharmacological Implications
The pharmacological implications of this compound are vast:
- Anti-Cancer Activity : Similar purine derivatives have been implicated in anti-cancer mechanisms due to their ability to modulate cellular pathways involved in tumor growth and survival .
- Anti-inflammatory Effects : Compounds within the purine family have also shown potential anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to 6H-Purin-6-one:
- Hsp90 Inhibition : Research on purine-based inhibitors targeting heat shock protein 90 (Hsp90) suggests that modifications in the purine structure can lead to enhanced anti-tumor effects. The study identified lead compounds with favorable pharmacokinetic properties and significant antitumor effects in xenograft models .
- Antiviral Activity : Similar compounds have demonstrated antiviral properties, particularly against viral infections where nucleic acid synthesis is targeted.
- Cell Viability Studies : In vitro assays indicate that this compound can affect cell viability positively or negatively depending on concentration and cellular context, highlighting its dual potential as both a therapeutic agent and a cytotoxic compound under certain conditions.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 6H-Purin-6-one, 2-amino-8-bromo-1,9-dihydro-9-(phenylmethyl)-, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation (e.g., bromination at the 8-position) and benzylation at the 9-position. Reaction optimization should include:
- Temperature Control : Use reflux conditions (e.g., DMF at 110–120°C) for efficient cyclization .
- Catalyst Screening : Test bases like KOH or urea to improve yield .
- Purification : Employ column chromatography with polar/non-polar solvent gradients (e.g., ethyl acetate/hexane) to isolate the product .
- Data Contradiction Note : Discrepancies in yields may arise from trace moisture sensitivity; ensure anhydrous conditions via molecular sieves or inert gas purging .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at C8, benzyl group protons at δ 4.5–5.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak for CHBrNO) .
- Elemental Analysis : Ensure <2% deviation for C, H, N, Br content to confirm purity .
Q. How does the benzyl group at the 9-position influence solubility and reactivity?
- Methodological Answer :
- Solubility Testing : Compare solubility in DMSO, ethanol, and water. The benzyl group enhances lipophilicity, favoring organic solvents (e.g., logP >2) .
- Reactivity Assays : Monitor nucleophilic substitution at C8 under basic conditions; steric hindrance from the benzyl group may slow kinetics .
Advanced Research Questions
Q. What experimental designs are suitable for studying this compound’s biological activity?
- Methodological Answer :
- In Vitro Assays : Use randomized block designs with split-plot arrangements (e.g., dose-response studies in cancer cell lines, with replicates for IC determination) .
- Control Groups : Include purine analogs (e.g., hypoxanthine derivatives) to benchmark activity .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to resolve variability in biological replicates .
Q. How can contradictory data on degradation pathways be resolved?
- Methodological Answer :
- Stress Testing : Expose the compound to UV light, acidic/basic conditions, and elevated temperatures. Use HPLC-MS to track degradation products (e.g., debromination or benzyl cleavage) .
- Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to identify dominant pathways .
- Cross-Validation : Compare results with computational predictions (e.g., DFT calculations for bond dissociation energies) .
Q. What strategies validate structure-activity relationships (SAR) for bromine and benzyl substituents?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with Cl/I at C8 or alternative alkyl/aryl groups at C8. Test in parallel assays (e.g., enzyme inhibition) .
- Crystallography : Resolve X-ray structures to correlate substituent steric/electronic effects with binding affinities (e.g., halogen bonding in brominated purines) .
- QSAR Modeling : Use ML algorithms (e.g., Random Forest) to predict bioactivity from substituent descriptors (e.g., Hammett σ) .
Q. How can environmental fate studies be designed to assess ecological risks?
- Methodological Answer :
- Compartmental Analysis : Track distribution in water, soil, and biota using -labeled compound. Measure partition coefficients (e.g., logK) and bioaccumulation factors .
- Microcosm Experiments : Simulate aquatic/terrestrial ecosystems to monitor abiotic/biotic transformations (e.g., microbial degradation rates) .
- Ecotoxicity Testing : Use Daphnia magna or algal models for acute/chronic toxicity endpoints (EC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
